1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms12. Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications1.Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions, including N-acylation of aryl tetrazoles with aryl aldehydes, followed by thermal rearrangement3. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole derivative would depend on its exact structure. Oxadiazole itself is soluble in water2.Safety And Hazards
The safety and hazards associated with a specific oxadiazole derivative would depend on its exact structure. Some oxadiazole derivatives have been used in commercially available drugs, suggesting that they can be safe under certain conditions2.
Future Directions
Oxadiazoles have been widely studied due to their broad range of chemical and biological properties12. They have become important synthons in the development of new drugs2. Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties for various applications.
Please note that this information is quite general and may not apply directly to “1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride”. For more specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS.ClH/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13;/h2-5,10H,6-7,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYLSSGINUKDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride |
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